1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE
Description
This compound is a dimethyl ester of benzene-1,4-dicarboxylic acid (terephthalic acid) with a 2-position substitution comprising a carbamothioyl group functionalized with 2-cyanoethyl and methyl moieties. Its structure combines the rigid aromatic core of terephthalate with a thioamide-derived side chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
dimethyl 2-[[2-cyanoethyl(methyl)carbamothioyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-18(8-4-7-16)15(23)17-12-9-10(13(19)21-2)5-6-11(12)14(20)22-3/h5-6,9H,4,8H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGELQBVAUJFXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=S)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzene ring: Starting with a benzene derivative, the dimethyl groups are introduced through Friedel-Crafts alkylation.
Introduction of the carbamothioyl amino group: This step involves the reaction of the benzene derivative with a suitable carbamothioylating agent under controlled conditions.
Addition of the cyanoethyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.
Scientific Research Applications
1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituted Benzene-1,4-dicarboxylates with Sulfonamide Groups
- Dimethyl 2-(benzenesulfonamido)benzene-1,4-dicarboxylate (CAS: N/A) Features a benzenesulfonamide group at the 2-position. Molecular formula: C₁₆H₁₅NO₆S; Molecular weight: 349.36 g/mol. Applications: Likely used as an intermediate in sulfonamide-based drug synthesis due to its polar sulfonyl group .
- Dimethyl 2-(methanesulfonamido)benzene-1,4-dicarboxylate (CAS: 136494-09-2) Substituted with a methanesulfonamide group. Molecular formula: C₁₁H₁₃NO₆S; Molecular weight: 287.29 g/mol. Properties: Higher solubility in polar solvents compared to bulkier sulfonamide derivatives .
Halogen- and Sulfonyl-Modified Derivatives
1,4-Dimethyl 2-(fluorosulfonyl)benzene-1,4-dicarboxylate (CAS: 1955561-11-1)
1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate (CAS: 80998-70-5)
Urea and Carbamoyl Derivatives
- 2-(Carbamoylamino)benzene-1,4-dicarboxylic acid dimethyl ester (CAS: 956100-56-4) Substituted with a urea (carbamoylamino) group. Molecular formula: C₁₁H₁₂N₂O₅; Molecular weight: 252.22 g/mol. Properties: Predicted density of 1.359 g/cm³ and boiling point of 401.5°C, indicating thermal stability. Potential use in hydrogen-bonded frameworks or as a kinase inhibitor precursor .
- Target Compound: 1,4-Dimethyl 2-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}benzene-1,4-dicarboxylate Unique for its carbamothioyl group with 2-cyanoethyl and methyl substituents. Expected molecular formula: C₁₅H₁₆N₃O₄S (estimated); Molecular weight: ~350.38 g/mol. Advantages: The cyanoethyl group may enhance binding to metal ions or biological targets, while the thioamide moiety could improve redox activity or ligand properties compared to oxygen-based analogs.
Comparative Analysis of Key Properties
Research Findings and Functional Insights
- Binding Affinity: Molecular docking studies on dimethyl 2-[[4-methoxy...]amino]benzene-1,4-dicarboxylate (compound 0199) revealed a binding energy of -5.0 kcal/mol, lower than benzylamine derivatives, suggesting substituent size and polarity critically influence target interactions .
- Coordination Chemistry: Benzene-dicarboxylates are key linkers in metal-organic frameworks (MOFs). The target compound’s thioamide group could enable novel MOFs with tunable porosity and catalytic sites, akin to functionalized MOF-5 derivatives .
Biological Activity
1,4-Dimethyl 2-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}benzene-1,4-dicarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C14H16N2O4S
- Molecular Weight : 304.35 g/mol
- IUPAC Name : this compound
The compound features a benzene ring substituted with two carboxylate groups and a thioamide moiety, which is believed to contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that derivatives of compounds containing the carbamothioyl group exhibit significant anticancer properties. A study demonstrated that similar compounds have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as a tyrosinase inhibitor, which is significant for skin-related applications and hyperpigmentation treatments. The IC50 values indicate potent inhibitory effects, making it a candidate for further development in dermatological formulations.
Study 1: Anticancer Activity Assessment
A recent study assessed the anticancer properties of the compound using MTT assays on human cancer cell lines. The results indicated that at concentrations of 10 µM and above, there was a marked decrease in cell viability across multiple cancer types.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, the compound was tested against various bacterial strains. The results suggested strong antibacterial activity with MIC values lower than those of conventional antibiotics.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : Competitive inhibition of key enzymes such as tyrosinase.
- Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
